molecular formula C6H9NO2S B088390 2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxamide CAS No. 13584-27-5

2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxamide

Cat. No. B088390
CAS RN: 13584-27-5
M. Wt: 159.21 g/mol
InChI Key: ODQRPTODALTOCU-UHFFFAOYSA-N
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Description

“2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxamide” is a chemical compound . It is also known as “(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine” and has a molecular weight of 145.23 . It is used as a fungicide for the control of rust diseases on ornamentals, cereals, and nursery trees as well as fairy rings on turf .


Synthesis Analysis

The synthesis of this compound involves the formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-4,4-dioxo-1,4-oxathiine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxamide” consists of a 1,4-oxathiin ring, which is a heterocyclic compound containing an oxygen atom and a sulfur atom . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acid .


Chemical Reactions Analysis

The compound is an anilide, which is a type of organic compound derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 160.19 . The compound is soluble in water at a concentration of 1g/L at 25°C .

Safety And Hazards

The compound is classified as a hazard under GHS07, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQRPTODALTOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878943
Record name 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6-dihydro-1,4-oxathiin-3-carboxamide

CAS RN

13584-27-5
Record name 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The prior art preparation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides (Ia) has been effected by two methods. The first method has included (1) converting acetoacetamide to alphachloroacetoacetamide, (2) reacting this with 2-mercaptoethanol in a mutual solvent in the presence of a base, (3) subjecting the resulting product to acidic conditions whereby it cyclizes with loss of water to form 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamide (Ia) and (4) isolating said product from the reaction mixture. The second method of preparing same has used alkyl acetoacetate in place of acetoacetamide as a starting material. Thus, from the procedure analogous to the first method described above, the resulting 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboalkoxide (Ib) was converted to 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamide (Ia).
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